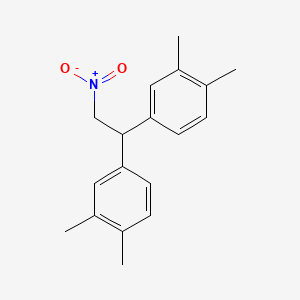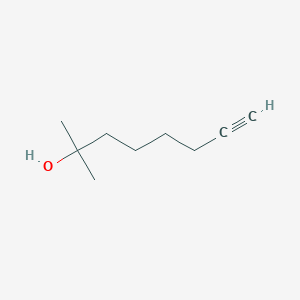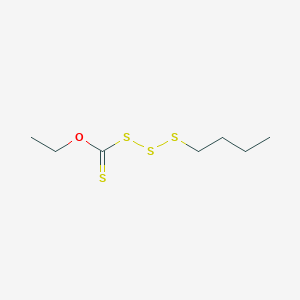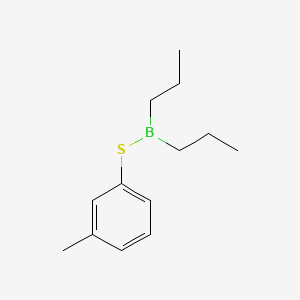
Thioborinic acid, dipropyl-, 3-methylphenyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thioborinic acid, dipropyl-, 3-methylphenyl ester is a chemical compound with the molecular formula C₁₃H₂₁BS and a molecular weight of 220.182 g/mol . This compound is an ester derivative of thioborinic acid and is characterized by the presence of a 3-methylphenyl group attached to the ester moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thioborinic acid, dipropyl-, 3-methylphenyl ester typically involves the reaction of thioborinic acid with 3-methylphenol in the presence of a suitable catalyst. The reaction conditions often include an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction is usually carried out at elevated temperatures to facilitate the esterification process.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Thioborinic acid, dipropyl-, 3-methylphenyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids or boronates.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Substitution reactions often require catalysts such as palladium or nickel complexes.
Major Products Formed
Oxidation: Boronic acids or boronates.
Reduction: Alcohols.
Substitution: Various substituted esters or other functionalized derivatives.
Scientific Research Applications
Thioborinic acid, dipropyl-, 3-methylphenyl ester has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis, particularly in Suzuki–Miyaura coupling reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of thioborinic acid, dipropyl-, 3-methylphenyl ester involves its interaction with molecular targets through its ester and boron moieties. The compound can participate in various chemical reactions, such as nucleophilic addition and substitution, which enable it to modify biological molecules and pathways. The specific molecular targets and pathways depend on the context of its application, such as its use in medicinal chemistry or materials science.
Comparison with Similar Compounds
Similar Compounds
Thioborinic acid, dipropyl-, phenyl ester: Similar structure but lacks the 3-methyl group on the phenyl ring.
Thioborinic acid, dipropyl-, 4-methylphenyl ester: Similar structure with the methyl group at the 4-position instead of the 3-position.
Thioborinic acid, dipropyl-, 2-methylphenyl ester: Similar structure with the methyl group at the 2-position.
Uniqueness
Thioborinic acid, dipropyl-, 3-methylphenyl ester is unique due to the specific positioning of the methyl group on the phenyl ring, which can influence its chemical reactivity and interactions with other molecules. This positional isomerism can result in different physical and chemical properties compared to its analogs.
Properties
CAS No. |
64503-47-5 |
|---|---|
Molecular Formula |
C13H21BS |
Molecular Weight |
220.2 g/mol |
IUPAC Name |
(3-methylphenyl)sulfanyl-dipropylborane |
InChI |
InChI=1S/C13H21BS/c1-4-9-14(10-5-2)15-13-8-6-7-12(3)11-13/h6-8,11H,4-5,9-10H2,1-3H3 |
InChI Key |
SUYYHHGEWQBFOB-UHFFFAOYSA-N |
Canonical SMILES |
B(CCC)(CCC)SC1=CC=CC(=C1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


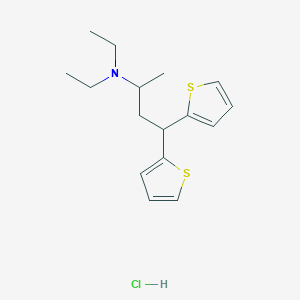
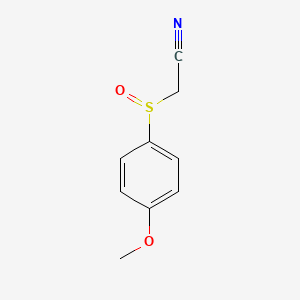
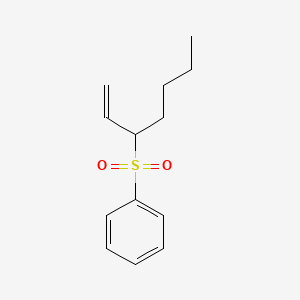


![5-Ethyl-2-[1-(ethylamino)ethylidene]cyclohexane-1,3-dione](/img/structure/B14506593.png)
![(Aminomethoxy)[(2-ethoxy-2-oxoethyl)sulfanyl]oxophosphanium](/img/structure/B14506594.png)
![(NE)-N-[3-(2-aminoethylimino)butan-2-ylidene]hydroxylamine](/img/structure/B14506600.png)
![Ethyl 4-[(6-bromo-2-chloropyridin-3-yl)oxy]butanoate](/img/structure/B14506604.png)
